molecular formula C22H18ClNO3 B12463915 2-(2-Benzoyl-4-chlorophenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-(2-Benzoyl-4-chlorophenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B12463915
M. Wt: 379.8 g/mol
InChI Key: MILHJPVJLGNWJU-UHFFFAOYSA-N
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Description

2-(2-Benzoyl-4-chlorophenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound with a unique structure that combines a benzoyl group, a chlorophenyl group, and a tetrahydroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzoyl-4-chlorophenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chloroacetylation of 2-amino-5-chlorobenzophenone, followed by cyclization to form the tetrahydroisoindole ring . The reaction conditions often include the use of solvents such as ethanol and reagents like hexamethylenetetramine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzoyl-4-chlorophenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include hexamethylenetetramine, ammonium chloride, and various organic solvents . Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Benzoyl-4-chlorophenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Benzoyl-4-chlorophenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The benzoyl and chlorophenyl groups may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Benzoyl-4-chlorophenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its tetrahydroisoindole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H18ClNO3

Molecular Weight

379.8 g/mol

IUPAC Name

2-(2-benzoyl-4-chlorophenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C22H18ClNO3/c1-13-6-5-9-16-19(13)22(27)24(21(16)26)18-11-10-15(23)12-17(18)20(25)14-7-3-2-4-8-14/h2-8,10-13,16,19H,9H2,1H3

InChI Key

MILHJPVJLGNWJU-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC2C1C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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